molecular formula C7H14ClNO2 B11749491 rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride

rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride

Cat. No.: B11749491
M. Wt: 179.64 g/mol
InChI Key: JNUUERYDXCIDFS-VWZUFWLJSA-N
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Description

rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride is a chemical compound with a complex structure that includes a hexahydro-furo-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride typically involves multiple steps, including the formation of the furo-pyrrol ring system and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: Formation of the furo-pyrrol ring through cyclization of appropriate precursors.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.

    Functional group transformations: Introduction of the hydroxymethyl group and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including:

    Batch or continuous flow processes: To ensure consistent quality and yield.

    Purification techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.

    Reduction: Further hydrogenation of any remaining unsaturated bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with metabolic pathways: Affecting the synthesis or degradation of biomolecules.

    Alteration of cellular processes: Influencing cell signaling, growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
  • rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
  • rac-(2R,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Uniqueness

rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

[(2R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-4-6-1-5-2-8-3-7(5)10-6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1

InChI Key

JNUUERYDXCIDFS-VWZUFWLJSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2O[C@H]1CO.Cl

Canonical SMILES

C1C2CNCC2OC1CO.Cl

Origin of Product

United States

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